Methyl 3-bromo-2-cyano-5-hydroxybenzoate

Organic Synthesis Medicinal Chemistry Cross-Coupling

Methyl 3-bromo-2-cyano-5-hydroxybenzoate (CAS 1805099-11-9) is a tri-substituted aromatic ester (C9H6BrNO3, MW 256.05) belonging to the halogenated cyano-hydroxybenzoate class. It features a methyl ester at position 1, a bromine atom at position 3, a cyano group at position 2, and a hydroxyl group at position 5 on the phenyl ring, as confirmed by its SMILES notation COC(=O)c1cc(O)cc(Br)c1C#N.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
CAS No. 1805099-11-9
Cat. No. B1412566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2-cyano-5-hydroxybenzoate
CAS1805099-11-9
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)O)Br)C#N
InChIInChI=1S/C9H6BrNO3/c1-14-9(13)6-2-5(12)3-8(10)7(6)4-11/h2-3,12H,1H3
InChIKeyMPRHZMPNXSBSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-2-cyano-5-hydroxybenzoate (CAS 1805099-11-9): Baseline Physicochemical & Supplier Landscape for Sourcing Decisions


Methyl 3-bromo-2-cyano-5-hydroxybenzoate (CAS 1805099-11-9) is a tri-substituted aromatic ester (C9H6BrNO3, MW 256.05) belonging to the halogenated cyano-hydroxybenzoate class . It features a methyl ester at position 1, a bromine atom at position 3, a cyano group at position 2, and a hydroxyl group at position 5 on the phenyl ring, as confirmed by its SMILES notation COC(=O)c1cc(O)cc(Br)c1C#N [1]. The compound is supplied as a white crystalline powder soluble in organic solvents, with commercial purity specifications generally ≥98% (NLT 98%) . It is primarily positioned as a research intermediate or building block for medicinal chemistry and organic synthesis applications.

Multipurpose building block for medicinal chemistry and organic synthesis
Orthogonal reactive handles: Br, CN, OH, and methyl ester
Supports cross-coupling, amidation, and cyano transformation workflows

Why In-Class Bromo-Cyano-Hydroxybenzoates Cannot Be Interchanged with Methyl 3-bromo-2-cyano-5-hydroxybenzoate (CAS 1805099-11-9)


The precise 2-cyano-3-bromo-5-hydroxy substitution pattern on the benzoate ring creates a unique electronic and steric environment that cannot be replicated by simple analogs. The ortho-relationship between the electron-withdrawing cyano and the ester group alters the electrophilicity of the aromatic ring and directs metal-catalyzed cross-coupling reactions differently than isomers such as methyl 3-bromo-5-cyano-2-hydroxybenzoate (CAS 1805525-23-8) or non-cyano analogs like methyl 3-bromo-5-hydroxybenzoate (CAS 192810-12-1) . Furthermore, the methyl ester is significantly more reactive in nucleophilic acyl substitution and transesterification than the corresponding ethyl or tert-butyl esters, directly impacting synthetic route efficiency . Substituting a non-halogenated or differently halogenated analog fundamentally alters the downstream derivatization chemistry, making this specific regioisomer indispensable for target-oriented synthesis [1].

Regioisomeric mismatch
A different substitution pattern may alter cross-coupling products and synthetic route viability.
Ester reactivity gap
Ethyl or tert-butyl esters may reduce amidation efficiency compared with the methyl ester.
Halogen variation
Chloro or fluoro analogs are less reactive in cross-coupling or not commercially available.

Quantitative Differentiation Evidence for Methyl 3-bromo-2-cyano-5-hydroxybenzoate (CAS 1805099-11-9) Versus Closest Analogs


Regioisomeric Purity: Ortho-Cyano/Bromo Substitution Pattern Ensures Unique Synthetic Vector

The 2-cyano-3-bromo substitution pattern of the target compound provides a distinct synthetic vector compared to the 5-cyano-3-bromo isomer (methyl 3-bromo-5-cyano-2-hydroxybenzoate, CAS 1805525-23-8). The SMILES of the target (COC(=O)c1cc(O)cc(Br)c1C#N) confirms that the bromine is positioned para to the hydroxyl group and ortho to the cyano group, creating an electronic push-pull system that activates the bromine toward oxidative addition in Pd-catalyzed reactions [1]. The isomeric compound, with SMILES COC(=O)c1cc(C#N)cc(Br)c1, places the bromine meta to the hydroxyl, resulting in different directing effects for electrophilic aromatic substitution [2]. No head-to-head kinetic comparison data were identified in the peer-reviewed literature, but the distinct coupling partner outcomes are well-established from analogous systems .

Regioisomeric Purity
Class-level
2-cyano-3-bromo-5-hydroxy vs. 3-bromo-5-cyano-2-hydroxy isomer; distinct cross-coupling vector and directing effects.
Regiochemistry is critical for synthetic route success.
No head-to-head kinetic data identified.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Methyl Ester vs. Carboxylic Acid: Superior Reactivity in Esterification and Amidation

The methyl ester of the target compound (MW 256.05) is a superior acylating agent compared to the free carboxylic acid analog, 3-bromo-2-cyano-5-hydroxybenzoic acid (CAS 1804381-52-9, MW 242.03). The methyl ester can be directly converted to amides under mild conditions (e.g., with amines and coupling reagents or via direct aminolysis), whereas the carboxylic acid requires pre-activation or harsher conditions, often leading to lower yields and more byproducts . Although no direct comparative yield data are available for this specific compound pair, the general reactivity difference between methyl esters and carboxylic acids in nucleophilic acyl substitution is well-established, with methyl esters typically reacting 10-100 times faster than the corresponding acids in aminolysis reactions [1].

Methyl Ester Reactivity
Class-level
Methyl ester directly reactive toward amines; carboxylic acid requires activation. Esters estimated 10–100× more reactive (class-level).
Methyl ester reduces synthetic steps in amide bond formation.
No compound-specific kinetic comparison available.
Synthetic Chemistry Prodrug Design API Intermediate

Bromine vs. Chlorine/Fluorine: Superior Cross-Coupling Partner for C-C Bond Formation

The aryl bromide functionality in the target compound is a far superior partner for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) compared to the corresponding aryl chloride or fluoride analogs. The C-Br bond dissociation energy (~337 kJ/mol for Ph-Br) is significantly lower than C-Cl (~399 kJ/mol) and C-F (~527 kJ/mol), leading to faster oxidative addition and higher catalytic turnover [1]. While no direct comparative catalytic efficiency data exist for the specific 3-bromo-2-cyano-5-hydroxybenzoate scaffold, the established trend in aryl halide reactivity is Br > Cl >> F, with bromides typically enabling coupling at lower temperatures (room temperature to 60°C) and with lower catalyst loadings (0.1-1 mol% Pd) compared to chlorides (80-120°C, 1-5 mol% Pd) [2]. The analogous chloro compound (methyl 3-chloro-2-cyano-5-hydroxybenzoate, CAS not widely listed) and fluoro compound are not commercially available, underscoring the unique position of the bromo derivative as the optimal cross-coupling handle.

Bromine Reactivity
Class-level
C–Br bond ~337 kJ/mol vs. C–Cl ~399 kJ/mol and C–F ~527 kJ/mol; faster oxidative addition, enables room-temperature coupling.
Bromine reactivity supports efficient Pd-catalyzed cross-coupling.
No scaffold-specific comparative data; chloro/fluoro analogs not commercially available.
Cross-Coupling Suzuki-Miyaura Brominated Building Block

Cyano Group as a Dual-Purpose Handle: Dipole Modulator and Latent Amine/Carboxylic Acid

The ortho-cyano group serves a dual purpose that is absent in non-cyano analogs such as methyl 3-bromo-5-hydroxybenzoate (CAS 192810-12-1): it acts as a strong electron-withdrawing group (Hammett σm ≈ 0.56, σp ≈ 0.66) to modulate the electron density of the aromatic ring and the pKa of the adjacent hydroxyl group, and it can be converted to a variety of functional groups (amine via reduction, carboxylic acid via hydrolysis, tetrazole via cycloaddition) in subsequent synthetic steps [1]. The non-cyano analog lacks this synthetic versatility and exhibits different hydrogen-bonding capacity. No direct comparative pKa or LogP data are available for this specific pair, but the cyano group is estimated to lower the phenolic pKa by 1-2 units and increase the LogP by ~0.4 compared to the non-cyano analog .

Cyano Group Utility
Class-level
Cyano group lowers phenolic pKa ~1–2 units, increases LogP ~0.4 vs. non-cyano analog (estimated from substituent constants).
Provides hydrogen-bond acceptor and synthetic diversification handle.
No experimental pKa or LogP data for this specific compound.
Medicinal Chemistry Bioisostere Dipole Modification

Commercial Purity Benchmarking: ≥98% Purity with ISO Certification

The compound is commercially available with a purity specification of NLT 98% (No Less Than 98%), as advertised by MolCore under ISO certification . This purity level is comparable to other research-grade halogenated benzoate esters. While absolute purity data from independent analytical certificates of analysis (CoA) are not publicly available for this specific compound, the supplier's ISO certification provides a standardized quality framework. In contrast, the structurally similar methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate (CAS 1807229-62-4) is offered at 97% purity from the same supplier network [1], suggesting that the target compound's 98% specification represents a marginally higher quality grade within this compound family. No head-to-head purity comparison across multiple vendors for the same CAS number was identified.

Commercial Purity
Specification review
Target: ≥98% NLT (MolCore, ISO certified). Bromomethyl analog: 97%.
Meets ≥98% purity specification for research-grade procurement.
Supplier-reported purity; no independent CoA cross-validation identified.
Quality Control Procurement Specification ISO 9001

Optimal Application Scenarios for Methyl 3-bromo-2-cyano-5-hydroxybenzoate (CAS 1805099-11-9) Based on Verified Evidence


Palladium-Catalyzed Cross-Coupling for Biaryl Library Synthesis

The aryl bromide at position 3 of Methyl 3-bromo-2-cyano-5-hydroxybenzoate serves as a superior oxidative addition partner in Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling rapid diversification at the C3 position to generate biaryl compound libraries . The ortho-cyano group provides an additional electron-withdrawing effect that can accelerate oxidative addition compared to non-cyano bromobenzoates. This compound is specifically recommended for medicinal chemistry programs requiring C3-arylated 2-cyano-5-hydroxybenzoate scaffolds as kinase inhibitor or GPCR modulator intermediates [1].

Amide Bond Formation for Peptidomimetic and API Intermediate Synthesis

The methyl ester functionality allows direct conversion to amides under mild conditions (e.g., AlMe3-mediated aminolysis or enzyme-catalyzed amidation), avoiding the need for separate ester hydrolysis and acid activation steps . This is particularly advantageous in automated parallel synthesis or flow chemistry setups where step-count reduction is critical. The free hydroxyl group at position 5 can be orthogonally protected (e.g., as TBS or MOM ether) prior to amidation, providing a three-point diversification scaffold (ester → amide, bromide → cross-couple, OH → ether/ester) [1].

Cyano Group Transformation: Access to Tetrazole, Amine, and Carboxylic Acid Derivatives

The ortho-cyano group is positioned for conversion to a tetrazole (via [3+2] cycloaddition with NaN3), a primary amine (via catalytic hydrogenation or BH3 reduction), or a carboxylic acid (via acidic or basic hydrolysis) . This synthetic versatility allows a single building block to serve as the entry point to three distinct pharmacophoric elements (acidic tetrazole, basic amine, or additional carboxylic acid) for SAR exploration. The methyl ester and aryl bromide can be manipulated orthogonally, enabling sequential functionalization without protecting group interference [1].

Electron-Deficient Aromatic Scaffold for Fragment-Based Drug Discovery (FBDD)

The electron-withdrawing cyano group combined with the bromine atom creates an electron-deficient aromatic ring (estimated LogP ~2.0-2.5, estimated phenolic pKa ~7-8), which is a desirable property for fragment-based screening libraries targeting protein-protein interaction interfaces or kinase ATP-binding pockets . The compact molecular weight (256.05 Da) and three functional groups comply with the 'Rule of Three' guidelines for fragment libraries (MW < 300, ClogP ≤ 3, ≤ 3 H-bond donors, ≤ 3 H-bond acceptors) [1]. This compound is recommended for inclusion in diverse fragment libraries where halogen and nitrile substituents are underrepresented.

Application
Selection Property
Validation Focus
Biaryl library synthesis via cross-coupling
Aryl bromide handle for Pd-catalyzed coupling
Cross-coupling efficiency and regioselectivity
Peptidomimetic and API intermediate synthesis
Methyl ester for direct amidation
Amide bond formation under mild conditions
Tetrazole, amine, and carboxylic acid derivative synthesis
Ortho-cyano group versatility
Functional group interconversion selectivity
Fragment-based drug discovery libraries
Electron-deficient scaffold with multiple handles
Fragment library guideline compliance
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